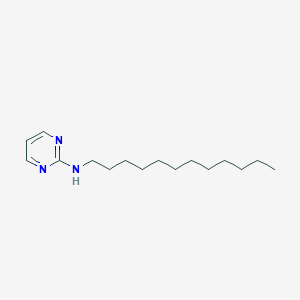![molecular formula C25H17ClN4O4S B303550 N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B303550.png)
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide, also known as TAK-659, is a novel small molecule inhibitor that has shown potential in the treatment of various types of cancers. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors and works by inhibiting the activity of BTK, a key enzyme involved in the growth and survival of cancer cells.
Wirkmechanismus
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the growth and survival of cancer cells. By inhibiting BTK, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide disrupts the BCR signaling pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity or adverse effects observed. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have good penetration into the central nervous system, which is important for the treatment of certain types of brain tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide also has good oral bioavailability and a long half-life, which makes it a convenient drug for use in preclinical studies. However, one limitation of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is its relatively low solubility, which can make it difficult to formulate for in vivo studies.
Zukünftige Richtungen
There are several potential future directions for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide. One area of interest is the use of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide in combination with other anti-cancer drugs to enhance its efficacy. Another area of interest is the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a treatment for autoimmune diseases, as BTK is also involved in the pathogenesis of autoimmune disorders. Finally, there is potential for the development of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide as a targeted therapy for specific types of cancer, based on the expression of BTK in different tumor types.
In conclusion, N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide is a promising small molecule inhibitor with potential in the treatment of various types of cancers. Its specificity for BTK and favorable pharmacokinetic profile make it an attractive drug for use in preclinical studies. Further research is needed to fully explore its potential in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide involves several steps, including the preparation of the starting materials, the coupling of the two key intermediates, and the final purification of the product. The synthesis process has been optimized to yield high-quality N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide with a high purity level and good reproducibility.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has been extensively studied in preclinical models of cancer, and the results have been promising. It has shown efficacy in various types of cancers, including lymphoma, leukemia, and solid tumors. N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Eigenschaften
Produktname |
N-[4-(4-chlorophenoxy)phenyl]-2-{[5,6-di(2-furyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide |
|---|---|
Molekularformel |
C25H17ClN4O4S |
Molekulargewicht |
504.9 g/mol |
IUPAC-Name |
2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C25H17ClN4O4S/c26-16-5-9-18(10-6-16)34-19-11-7-17(8-12-19)27-22(31)15-35-25-28-23(20-3-1-13-32-20)24(29-30-25)21-4-2-14-33-21/h1-14H,15H2,(H,27,31) |
InChI-Schlüssel |
CXSIIGSSEFWULK-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
Kanonische SMILES |
C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)

![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B303483.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B303484.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(4-methylphenyl)-2-pyridinyl]sulfanyl}-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B303489.png)
![2-{[3-cyano-4-(2,3-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B303490.png)